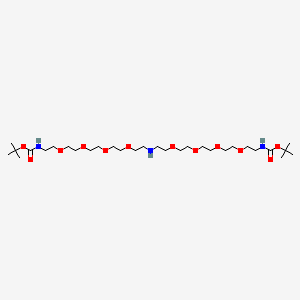

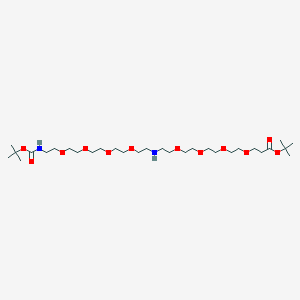

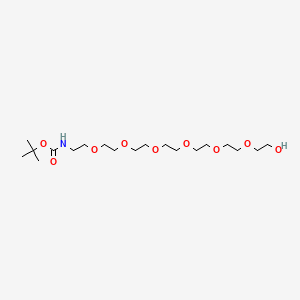

NH-bis(PEG4-Boc)

Vue d'ensemble

Description

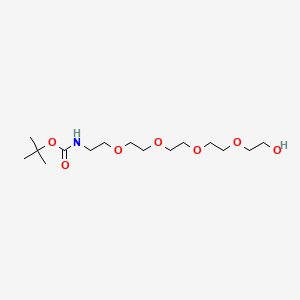

NH-bis(PEG4-Boc) is a PEG-based linker that can be used in the synthesis of PROTACs . It contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . It is a PEG derivative containing an amino group with two Boc protected amines .

Synthesis Analysis

NH-bis(PEG4-Boc) is reactive with carboxylic acids, activated NHS esters, and carbonyls . The protected amines can be deprotected by acidic conditions . Under specific reducing amination conditions, NH-bis(PEG4-Boc) can also react with carbonyl-containing compounds such as ketones and aldehydes to form carbon-nitrogen bonds .Molecular Structure Analysis

The molecular formula of NH-bis(PEG4-Boc) is C30H59NO12 . It has a molecular weight of 625.8 g/mol . The InChI code is 1S/C30H59NO12/c1-29(2,3)42-27(32)7-11-34-15-19-38-23-25-40-21-17-36-13-9-31-10-14-37-18-22-41-26-24-39-20-16-35-12-8-28(33)43-30(4,5)6/h31H,7-26H2,1-6H3 .Chemical Reactions Analysis

The amino group of NH-bis(PEG4-Boc) is reactive with carboxylic acids and activated NHS esters . It can form stable amide bonds . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .Physical and Chemical Properties Analysis

NH-bis(PEG4-Boc) is colorless to light yellow . It has a boiling point of 625.8±50.0 C at 760 mmHg . The density is 1.059±0.06g/cm3 .Applications De Recherche Scientifique

Catalysis and Chemical Synthesis :

- The use of bis(NHC)borate-supported complexes, such as thorium-bis(mesitylphosphido), has been shown to facilitate catalytic reactions like alkyne hydrophosphination, indicating potential applications in chemical synthesis (Garner et al., 2017).

- Palladium nanoparticles in PEG can catalyze reactions between aryl/benzyl halides and bis(pinacolato)diboron, leading to high-yield production of aryl/benzyl boronates, useful in biaryl synthesis (Bej et al., 2012).

Material Science and Nanotechnology :

- The development of two-dimensional PEG-ylated MoS2/Bi2S3 composite nanosheets for multi-modality tumor imaging and therapy, demonstrating the utility of NH-bis(PEG4-Boc) in creating advanced therapeutic nanomaterials (Wang et al., 2015).

Protein and Peptide Chemistry :

- Tailoring PEG for site-specific conjugation to proteins, such as in the case of recombinant human granulocyte colony-stimulating factor (rh-G-CSF), highlights its application in bioconjugation and drug development (Salmaso et al., 2009).

- Transglutaminase-mediated PEGylation of proteins using monodisperse Boc-PEG-NH(2) demonstrates its role in improving the pharmacological properties of therapeutic proteins (Mero et al., 2009).

Biomedical Applications :

- NH-bis(PEG4-Boc) compounds have been used to enhance the solubility and cytotoxicity of paclitaxel, an anticancer drug, by conjugation with dendrimers and linear polymers, demonstrating their potential in drug delivery systems (Khandare et al., 2006).

Lubrication and Surface Chemistry :

- Halogen-free bis(salicylato)borate ionic liquids with NH-bis(PEG4-Boc) show potential as high-performance lubricant additives, indicating their applicability in industrial and mechanical engineering (Gusain et al., 2014).

Mécanisme D'action

Target of Action

NH-bis(PEG4-Boc) is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Mode of Action

NH-bis(PEG4-Boc) contains an amino group with two Boc protected amines . The amino group is reactive with carboxylic acids, activated NHS ester, and carbonyls . The Boc protected amines can be deprotected under acidic conditions . This allows the compound to form stable amide bonds , which are crucial for the formation of PROTAC molecules .

Biochemical Pathways

The primary biochemical pathway involved in the action of NH-bis(PEG4-Boc) is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By forming PROTAC molecules, NH-bis(PEG4-Boc) enables the selective degradation of specific proteins .

Pharmacokinetics

As a peg-based compound, it is expected to have good water solubility This could potentially enhance its bioavailability

Result of Action

The result of the action of NH-bis(PEG4-Boc) is the selective degradation of specific proteins . By forming PROTAC molecules, it enables the tagging of these proteins for degradation by the ubiquitin-proteasome system . This can have various molecular and cellular effects, depending on the specific proteins targeted.

Action Environment

The action of NH-bis(PEG4-Boc) can be influenced by various environmental factors. For instance, the deprotection of the Boc protected amines occurs under acidic conditions . Therefore, the pH of the environment could potentially influence the compound’s action. Additionally, the compound is recommended to be stored at -20°C , suggesting that temperature could also affect its stability and efficacy

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

NH-bis(PEG4-Boc) plays a significant role in biochemical reactions. The amino group in NH-bis(PEG4-Boc) is reactive with carboxylic acids, activated NHS ester, and carbonyls . The protected amines can be deprotected under acidic conditions . This property allows NH-bis(PEG4-Boc) to interact with various enzymes, proteins, and other biomolecules, forming stable amide bonds .

Cellular Effects

NH-bis(PEG4-Boc) has profound effects on various types of cells and cellular processes. It is often used as a drug carrier in biomedical research . The hydrophilic PEG chains in NH-bis(PEG4-Boc) can effectively protect drug molecules from degradation in the biological environment, thereby prolonging the circulation time of drugs in the body .

Molecular Mechanism

NH-bis(PEG4-Boc) exerts its effects at the molecular level through several mechanisms. One of the key mechanisms is through the formation of stable amide bonds with biomolecules . This interaction can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of NH-bis(PEG4-Boc) can change over time. It is important to avoid frequent freeze-thaw cycles and to keep it dry and protected from light

Propriétés

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H61N3O12/c1-29(2,3)44-27(34)32-9-13-38-17-21-42-25-23-40-19-15-36-11-7-31-8-12-37-16-20-41-24-26-43-22-18-39-14-10-33-28(35)45-30(4,5)6/h31H,7-26H2,1-6H3,(H,32,34)(H,33,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRXRYVNQACVQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCNCCOCCOCCOCCOCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H61N3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

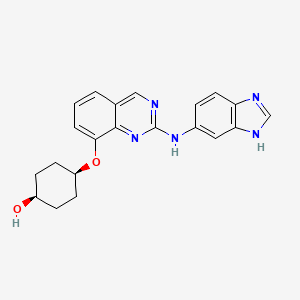

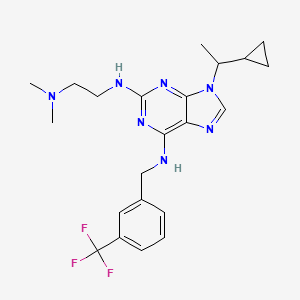

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]adamantane-2-carboxamide](/img/structure/B609484.png)

![[2-Methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-lambda5-phosphane;bromide](/img/structure/B609497.png)